molecular formula C13H8ClN3O4S B1426993 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1245649-52-8

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1426993
CAS No.: 1245649-52-8
M. Wt: 337.74 g/mol
InChI Key: VDNRYINHXTYMIT-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolo[2,3-B]pyridine derivative followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-B]pyridine, including 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, exhibit promising anticancer properties.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study Example

A study conducted on several pyrrolo[2,3-B]pyridine derivatives demonstrated that modifications in the structure significantly affected their antiproliferative activities against cancer cell lines. The compound's efficacy was measured using the GI50 metric, indicating its potential as a lead compound for further development in cancer therapies .

Activity TypeTested CompoundGI50 Values (nM)Remarks
Antiproliferative4-Chloro-5-nitro derivative38Effective against multiple lines

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains.

  • Mechanism of Action : Similar compounds typically exert their effects by inhibiting bacterial folate synthesis, which is crucial for bacterial growth.

Data Summary Table

Activity TypeTested StrainMIC (μmol/L)Remarks
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)15.62 - 31.25Significant activity observed

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties.

  • Research Findings : A study highlighted the potential of pyrrolo[2,3-B]pyridine derivatives in reducing inflammation markers in vitro, indicating a pathway for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups are key functional groups that can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-C]pyridine: A structural isomer with similar properties but different reactivity.

    4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole: Another heterocyclic compound with a similar functional group arrangement but different core structure.

    4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrole: A simpler analog with a pyrrole core instead of a pyrrolo[2,3-B]pyridine core.

Uniqueness

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific combination of functional groups and heterocyclic core structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article delves into its biological activity, chemical properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1245649-52-8
  • Molecular Formula : C13H8ClN3O4S
  • Molecular Weight : 337.74 g/mol
  • Purity : 97% .

The compound's mechanism of action primarily involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of Cyclin Dependent Kinase (CDK) pathways, which are often dysregulated in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies : The compound has shown promising results against multiple cancer cell lines, including:
    • MCF7 (breast cancer) : Inhibition concentration (IC50) values indicate significant cytotoxicity.
    • A549 (lung cancer) : Exhibited growth inhibition at concentrations as low as 26 µM.
    • HCT116 (colon cancer) : Demonstrated IC50 values comparable to established chemotherapeutics .
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell cycle progression via CDK inhibition.
    • Interference with angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling .

Table of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Apoptosis induction
A54926CDK inhibition
HCT1160.39Cell cycle arrest

Study 1: CDK9 Inhibition

A study focusing on CDK9 inhibitors highlighted the effectiveness of pyrrolopyridine derivatives, including our compound, in targeting CDK9, which is implicated in various cancers. The study demonstrated that the compound inhibited CDK9 with an IC50 value significantly lower than many existing treatments .

Study 2: Broad Spectrum Anticancer Activity

In a broader screening of pyrrole derivatives, this compound was noted for its selective toxicity against several tumor types without affecting normal cells significantly. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine?

  • Methodological Answer : The synthesis typically involves sulfonylation of the pyrrolopyridine core. For example, a similar compound (4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) was synthesized by reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride under basic conditions (NaOH) in dichloromethane at 273 K, yielding 78% after purification . Key steps include:

  • Protection : Sulfonyl groups stabilize the nitrogen-sensitive pyrrolopyridine core.
  • Reagents : Use of benzyltriethylammonium chloride as a phase-transfer catalyst.
  • Data Table :
StepReagents/ConditionsYield
Sulfonylationp-Toluenesulfonyl chloride, NaOH, CH₂Cl₂, 273 K78%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, SC-XRD revealed a dihedral angle of 79.6° between the phenylsulfonyl group and the pyrrolopyridine ring, with π-π interactions (centroid distance: 3.623 Å) stabilizing the crystal lattice . Key parameters include:

  • Resolution : Data-to-parameter ratio ≥14.0.
  • Refinement : Hydrogen atoms placed via riding models (C–H = 0.95–0.98 Å) .

Q. What are the common functionalization reactions involving the nitro and sulfonyl groups?

  • Methodological Answer : The nitro group facilitates electrophilic substitution (e.g., reduction to amine for coupling) , while the sulfonyl group acts as a protective moiety. For example:

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine .
  • Suzuki Coupling : Nitro-directed cross-coupling using arylboronic acids and Pd(PPh₃)₄ .

Advanced Research Questions

Q. How do substituents (e.g., nitro, sulfonyl) influence electronic properties and reactivity?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to specific positions (e.g., C-3 of pyrrolopyridine). The sulfonyl group enhances stability by preventing N–H reactivity. Computational studies (e.g., DFT) can map electron density distributions. For instance, analogs with ethyl/chloro substituents show altered kinase binding due to steric and electronic effects .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Systematic SAR studies are critical:

  • Case Study : 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine exhibits higher kinase selectivity than its methyl analog due to ethyl’s steric bulk .
  • Analytical Validation : Use orthogonal techniques (e.g., SPR, ITC) to confirm binding affinities when HPLC/MS data conflict .

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for stability. For example, sulfonyl-protected pyrrolopyridines form 3D networks via π-π interactions (3.6–4.0 Å), which can be engineered into derivatives to enhance thermal stability .

Q. What are the challenges in characterizing decomposition products under reaction conditions?

  • Methodological Answer : Decomposition pathways (e.g., desulfonylation, nitro reduction) require advanced monitoring:

  • Techniques : LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies transient intermediates.
  • Case Study : Polar solvents (DMF, DMSO) accelerate side reactions in Suzuki couplings; switching to dioxane reduces byproducts .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility discrepancies may arise from crystallinity or impurities. Standardize protocols:

  • Procedure : Use saturated solutions with sonication (30 min, 25°C) followed by gravimetric analysis.
  • Evidence : Polar solvents (THF, DMF) are preferred for reactions, but recrystallization in methanol improves purity .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNRYINHXTYMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-52-8
Record name 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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